molecular formula C7H6FN5 B13673334 5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole

Cat. No.: B13673334
M. Wt: 179.15 g/mol
InChI Key: RXXSIYWDYRYCBA-UHFFFAOYSA-N
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Description

5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-3-pyridinecarboxylic acid hydrazide with formamide under reflux conditions to yield the desired triazole compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agrochemicals: The compound is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it may inhibit enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-bromo-3-pyridyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound in various applications compared to its analogs with different substituents.

Properties

Molecular Formula

C7H6FN5

Molecular Weight

179.15 g/mol

IUPAC Name

5-(5-fluoropyridin-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6FN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)

InChI Key

RXXSIYWDYRYCBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=NC(=NN2)N

Origin of Product

United States

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